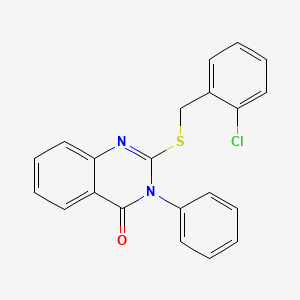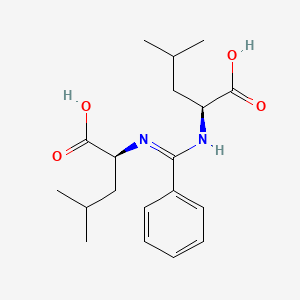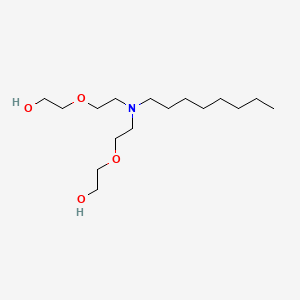
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- is a complex organotin compound It is characterized by its unique structure, which includes multiple oxygen atoms and a tin atom within a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- typically involves the reaction of dioctyl tin oxide with a suitable precursor containing the desired ester and acid functionalities. The reaction is carried out under controlled conditions, often requiring the use of inert atmospheres and specific solvents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of dioctyl tin oxide, followed by its reaction with the appropriate organic precursors. The process is optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The ester and acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin(IV) compounds, while reduction could produce tin(II) derivatives. Substitution reactions can lead to a variety of ester and acid derivatives.
Wissenschaftliche Forschungsanwendungen
5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to these materials.
Wirkmechanismus
The mechanism of action of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21E)-
- 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9E)-9-octadecen-1-yl ester, (21Z)-
Uniqueness
The uniqueness of 5,7,12-Trioxa-6-stannatriaconta-2,9,21-trienoic acid, 6,6-dioctyl-4,8,11-trioxo-, (9Z)-9-octadecen-1-yl ester, (21Z)- lies in its specific configuration and the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
68538-86-3 |
|---|---|
Molekularformel |
C60H108O8Sn |
Molekulargewicht |
1076.2 g/mol |
IUPAC-Name |
4-O-[[4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-[(Z)-octadec-9-enyl] but-2-enedioate |
InChI |
InChI=1S/2C22H38O4.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-5-7-8-6-4-2;/h2*9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2/b2*10-9-,19-18?;;; |
InChI-Schlüssel |
KCSPFIQERARSIT-KCJKCCLDSA-L |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=CC(=O)O[Sn](OC(=O)C=CC(=O)OCCCCCCCC/C=C\CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)





diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)




